molecular formula C11H12N2 B11912521 2-Methylnaphthalene-1,4-diamine CAS No. 83-68-1

2-Methylnaphthalene-1,4-diamine

Cat. No.: B11912521
CAS No.: 83-68-1
M. Wt: 172.23 g/mol
InChI Key: BCKLPBBBFNWJHH-UHFFFAOYSA-N
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Description

2-Methylnaphthalene-1,4-diamine is an organic compound with the chemical formula C11H12N2. It is a synthetic analog of menadione, which exhibits vitamin K activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methylnaphthalene-1,4-diamine can be synthesized from 2-methylnaphthalene or its close analogs. One common method involves the nitration of 2-methylnaphthalene followed by reduction to yield the diamine . The reaction conditions typically involve the use of concentrated nitric acid for nitration and hydrogen gas in the presence of a catalyst for reduction.

Industrial Production Methods: Industrial production of this compound often involves large-scale nitration and reduction processes. The compound can also be produced by the reaction of 2-methylnaphthalene with hydrochloric acid to form its dihydrochloride salt, which is then converted to the free base .

Chemical Reactions Analysis

Types of Reactions: 2-Methylnaphthalene-1,4-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form naphthoquinone derivatives.

    Reduction: It can be reduced to form naphthylamines.

    Substitution: The amino groups can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.

    Substitution: Reagents such as halogens and sulfonyl chlorides are used under controlled conditions.

Major Products:

    Oxidation: Naphthoquinone derivatives.

    Reduction: Naphthylamines.

    Substitution: Various substituted naphthylamines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of other organic compounds.

    Biology: Studied for its potential role in biological systems due to its structural similarity to vitamin K.

    Medicine: Investigated for its potential use as a vitamin K analog in treating vitamin K deficiency.

    Industry: Used in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-Methylnaphthalene-1,4-diamine involves its interaction with various molecular targets and pathways. As a vitamin K analog, it is believed to participate in the carboxylation of glutamate residues in certain proteins, which is essential for their biological activity . This process is crucial for blood clotting and bone metabolism.

Comparison with Similar Compounds

    Menadione: Another vitamin K analog with similar chemical properties.

    Phylloquinone: The natural form of vitamin K1.

    Menaquinone: The natural form of vitamin K2.

Uniqueness: 2-Methylnaphthalene-1,4-diamine is unique due to its synthetic origin and specific structural modifications that differentiate it from natural vitamin K compounds.

Properties

CAS No.

83-68-1

Molecular Formula

C11H12N2

Molecular Weight

172.23 g/mol

IUPAC Name

2-methylnaphthalene-1,4-diamine

InChI

InChI=1S/C11H12N2/c1-7-6-10(12)8-4-2-3-5-9(8)11(7)13/h2-6H,12-13H2,1H3

InChI Key

BCKLPBBBFNWJHH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2C(=C1)N)N

Origin of Product

United States

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